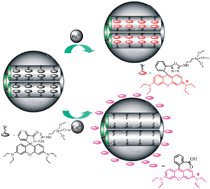Fluorescence turn-on chemodosimeter-functionalized mesoporous silicananoparticles and their application in cell imaging†
Journal of Materials Chemistry Pub Date: 2011-04-07 DOI: 10.1039/C1JM10803D
Abstract
The monitoring of Cu2+ levels in living cells has attracted increasing interest, however, the techniques used often suffer from interference from Hg2+. In the present study, we synthesized mesoporous


Recommended Literature
- [1] Inside front cover
- [2] Front cover
- [3] Cation doping size effect for methane activation on alkaline earth metal doping of the CeO2 (111) surface†
- [4] Stereochemical preference for heterochiral coupling controls selectivity in competitive peptide synthesis
- [5] Activity and conformation of lysozyme in molecular solvents, protic ionic liquids (PILs) and salt–water systems†
- [6] Unravelling the role of alkaline earth metal carbonates in intermediate temperature CO2 capture using alkali metal salt-promoted MgO-based sorbents†
- [7] Simultaneous quantification of dilute aqueous solutions of certain polycyclic aromatic hydrocarbons (PAHs) with significant fluorescent spectral overlap using total synchronous fluorescence spectroscopy (TSFS) and N-PLS, unfolded-PLS and MCR-ALS analysis
- [8] Magnetism tuned by the charge states of defects in bulk C-doped SnO2 materials†‡
- [9] A theoretical study of three gas-phase reactions involving the production or loss of methane cations†
- [10] Mechanism of the rearrangement of allyl alcohol with iron pentacarbonyl: evidence for a π-allyl-hydroirontricarbonyl complex










